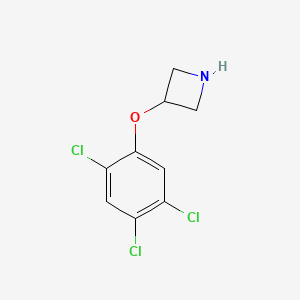

3-(2,4,5-トリクロロフェノキシ)アゼチジン

説明

3-(2,4,5-Trichlorophenoxy)azetidine is a useful research compound. Its molecular formula is C9H8Cl3NO and its molecular weight is 252.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2,4,5-Trichlorophenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4,5-Trichlorophenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

官能化アゼチジンの合成

アザ・パテルノー・ビューチー反応は、官能化アゼチジンを合成するための注目すべき方法です。 この反応は、イミンとアルケン成分との間の[2 + 2]光環状付加反応を含み、高い位置選択性と立体選択性でアゼチジンを効率的に生成できます 。課題があるにもかかわらず、最近の進歩により反応条件が改善され、有機合成における貴重なツールとなっています。

医薬品への応用

アゼチジンはさまざまな天然産物に存在し、医薬品足場に取り込まれています。 医薬品分子へのアゼチジン環の導入は、改善された薬物動態特性につながる可能性があります 。 “3-(2,4,5-トリクロロフェノキシ)アゼチジン” は、潜在的に薬理フォアを修飾して、その活性とバイオアベイラビリティを高めるために使用できます。

複素環式アミノ酸誘導体

アザ・マイケル付加反応による、新規アゼチジンおよびオキセタンアミノ酸誘導体の合成に関する研究が行われています 。これらの誘導体は、その潜在的な生物活性のために興味深いものであり、医薬品化学におけるより複雑な分子のビルディングブロックとして役立ちます。

歪み駆動反応性

アゼチジンの4員環構造は、歪み駆動特性を付与し、その反応性に影響を与えます。 この特性は、[2+2]環状付加反応、金属化アゼチジン、C(sp3)–H官能化などのさまざまな合成用途で活用されています 。アゼチジンの独特の反応性は、新規化合物の合成に活用できます。

重合反応

アゼチジンは、炭素求核剤との容易な開環反応を起こす能力により、重合反応に用途があります 。この特性により、特定の特性を持つポリマーを生成することが可能になり、アゼチジンは重合化学における貴重なモノマーとなっています。

鈴木・宮浦クロスカップリング

鈴木・宮浦クロスカップリング反応は、炭素-炭素結合を形成するための強力な手法です。 アゼチジンは、この反応によって多様化させることができ、臭素化ピラゾール・アゼチジンハイブリッドとボロン酸から新規複素環式化合物を合成した例で示されています 。この方法は、幅広い官能化アゼチジンへのアクセスを提供します。

作用機序

Target of Action

Compounds with similar structures, such as 2,4,5-trichlorophenoxyacetic acid, are known to act as synthetic auxins, a type of plant hormone .

Mode of Action

When these compounds are absorbed by plants, they induce rapid, uncontrolled growth .

Biochemical Pathways

Related compounds like aziridines and azetidines are known to be used as building blocks for polyamines by anionic and cationic ring-opening polymerization .

生化学分析

Biochemical Properties

3-(2,4,5-Trichlorophenoxy)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in ring-opening polymerization reactions, which are catalyzed by enzymes such as aziridinium ions . These interactions often result in the formation of polyamines, which are essential for various biological processes, including cell growth and differentiation.

Cellular Effects

The effects of 3-(2,4,5-Trichlorophenoxy)azetidine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with cellular membranes, potentially altering membrane permeability and affecting ion transport . Additionally, it can modulate the activity of various signaling molecules, leading to changes in gene expression and metabolic pathways.

Molecular Mechanism

At the molecular level, 3-(2,4,5-Trichlorophenoxy)azetidine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . It also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,4,5-Trichlorophenoxy)azetidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2,4,5-Trichlorophenoxy)azetidine can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the observed temporal effects.

Dosage Effects in Animal Models

The effects of 3-(2,4,5-Trichlorophenoxy)azetidine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage and disruption of normal metabolic processes . Threshold effects have also been observed, where a specific dosage level is required to elicit a significant biological response.

Metabolic Pathways

3-(2,4,5-Trichlorophenoxy)azetidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The compound’s interaction with metabolic enzymes can also affect the rate of its degradation and clearance from the body.

Transport and Distribution

The transport and distribution of 3-(2,4,5-Trichlorophenoxy)azetidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of 3-(2,4,5-Trichlorophenoxy)azetidine can also affect its biological activity and potential toxicity.

Subcellular Localization

3-(2,4,5-Trichlorophenoxy)azetidine exhibits specific subcellular localization patterns, which can influence its activity and function. Targeting signals and post-translational modifications play a crucial role in directing this compound to specific compartments or organelles within the cell . The subcellular localization of 3-(2,4,5-Trichlorophenoxy)azetidine can also affect its interactions with other biomolecules and its overall biological effects.

特性

IUPAC Name |

3-(2,4,5-trichlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c10-6-1-8(12)9(2-7(6)11)14-5-3-13-4-5/h1-2,5,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLKXDHOHLANTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

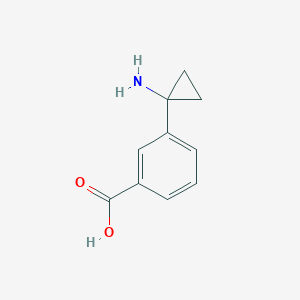

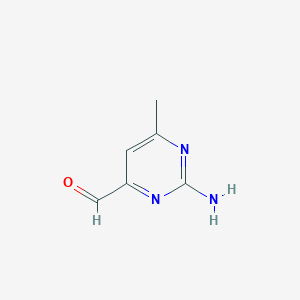

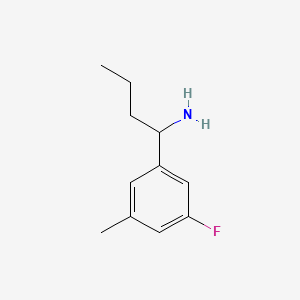

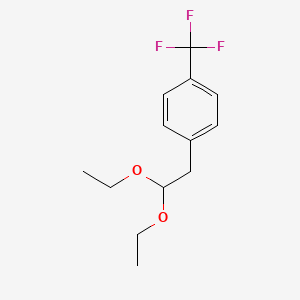

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

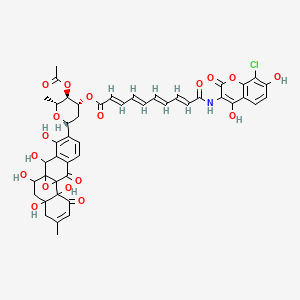

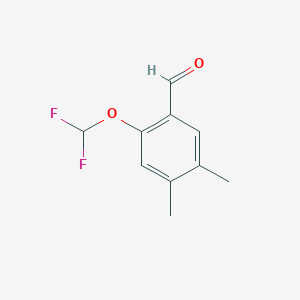

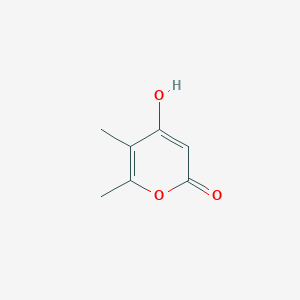

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)

![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)

![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)

![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)